molecular formula C11H10Cl2N4 B1599628 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine CAS No. 65321-42-8

2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine

Cat. No.: B1599628
CAS No.: 65321-42-8
M. Wt: 269.13 g/mol
InChI Key: CKKVFDQYOWXYQH-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine is a diaminopyrimidine derivative characterized by a pyrimidine core substituted with a 2,4-dichlorobenzyl group at the 5-position and amino groups at the 2- and 4-positions. The dichlorobenzyl moiety likely enhances lipophilicity and binding affinity to DHFR, similar to other halogenated analogs .

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4/c12-8-2-1-6(9(13)4-8)3-7-5-16-11(15)17-10(7)14/h1-2,4-5H,3H2,(H4,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKVFDQYOWXYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444816
Record name 5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65321-42-8
Record name 5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine is a synthetic organic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound features a pyrimidine core with two amino groups at the 2 and 4 positions and a dichlorobenzyl substituent at the 5 position. Its molecular formula is C12_{12}H12_{12}Cl2_2N4_4 and it has a molecular weight of 269.13 g/mol. The compound has garnered attention due to its potential as an antibacterial agent and its interactions with key biological targets.

The primary mechanism of action for this compound involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in bacteria. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death. The presence of the dichlorobenzyl group enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against Gram-positive bacteria .

Biological Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. The following table summarizes key findings from various studies:

Study Pathogen IC50 (nM) Selectivity Index (SI) Comments
Pneumocystis carinii DHFR2328Comparable potency to piritrexim
Toxoplasma gondii DHFR5.5120Superior to trimethoprim
Mycobacterium avium DHFR1.5430Highly selective compared to TMP
General antibacterial activityVariesVariesExhibits broad-spectrum activity

Case Studies

  • Inhibition Studies : A study focused on synthesizing new analogues of pyrimidines reported that certain derivatives of this compound showed enhanced inhibitory activity against DHFR from various pathogens associated with immunocompromised patients .
  • Antimicrobial Evaluation : Another investigation demonstrated that compounds structurally related to this compound displayed strong antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Synergistic Effects : Research indicated that combining this compound with other antimicrobial agents could produce synergistic effects, enhancing overall antibacterial efficacy .

Structural Comparisons

The unique structural features of this compound set it apart from similar compounds. The following table compares it with related compounds:

Compound Name Structure Features Unique Aspects
TrimethoprimSimilar pyrimidine coreWidely used antibacterial agent
2,4-DiaminopyrimidineBasic pyrimidine structureFoundational structure for various derivatives
DDMP (2,4-Diamino-5-(3',4'-dichlorophenyl)methylpyrimidine)Contains a methyl groupShows antitumor activity against resistant cells

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural variations among 2,4-diaminopyrimidine derivatives lie in the substituents at the 5-position benzyl group and the pyrimidine core. Below is a comparative analysis:

Compound Name 5-Position Substituent Core Modifications Key References
Target Compound 2,4-Dichlorobenzyl None
Trimethoprim 3,4,5-Trimethoxybenzyl None
Pyrimethamine 4-Chlorophenyl + 6-ethyl Ethyl group at 6-position
Diaveridine 3,4-Dimethoxybenzyl None
Aditoprim 4-(Dimethylamino)-3,5-dimethoxybenzyl None
Compound 29 () 2'-Methoxy-5'-(4-carboxyphenyl)ethynylbenzyl Carboxy group at para position
Key Observations:
  • Halogenation vs. Methoxylation : The dichlorobenzyl group in the target compound increases electronegativity and lipophilicity compared to methoxy-substituted analogs like trimethoprim or diaveridine. This may enhance membrane permeability but reduce selectivity .
  • Polar Groups : Carboxy or methoxy groups (e.g., Compound 29) improve selectivity for pathogen DHFR over human enzymes, whereas halogenated groups prioritize potency .
Antifolate Activity

Diaminopyrimidines inhibit DHFR, critical for folate metabolism. Activity and selectivity depend on substituent effects:

Compound DHFR Source IC₅₀ (nM) Selectivity Ratio (Pathogen/Human) References
Trimethoprim Bacterial 1–10 >10,000
Pyrimethamine Toxoplasma 9 (MED*) Moderate
Compound 29 Mycobacterium avium 3.7 2200
Aditoprim Bacterial Comparable to trimethoprim ~5000

*MED: Minimum effective dose for 10-day survival in toxoplasmosis models .

Antimicrobial Spectrum
  • Trimethoprim : Broad-spectrum activity against Gram-positive/-negative bacteria (e.g., E. coli, S. aureus) .
  • Pyrimethamine : Specialized for protozoan infections (e.g., toxoplasmosis, malaria) .
  • Diaveridine : Veterinary use against Eimeria spp. in poultry .
  • Target Compound: Limited data, but dichlorobenzyl analogs show mixed efficacy; some derivatives with high in vitro activity fail in vivo due to poor pharmacokinetics .

Pharmacokinetic and Toxicity Profiles

  • Trimethoprim : High oral bioavailability, renal excretion, and low toxicity in mammals .
  • Pyrimethamine : Long half-life but risk of hematologic toxicity at high doses .
  • Dichlorobenzyl Analogs : Increased lipophilicity may enhance tissue penetration but also elevate off-target binding risks .

Preparation Methods

Reaction of N-Aryl β-Amino α-Benzylacrylonitrile with Guanidine

  • Procedure : An N-aryl β-amino α-benzylacrylonitrile intermediate, where the aryl group is substituted with chlorine atoms (such as 2,4-dichlorophenyl), is reacted with guanidine in a lower alcohol solvent (e.g., methanol or ethanol) or polar aprotic solvents like dimethyl sulfoxide (DMSO).
  • Conditions : The reaction is typically conducted at reflux temperature but can proceed at room temperature with longer reaction times.
  • Outcome : This method yields 2,4-diamino-5-benzylpyrimidines in good to excellent yields with minimal polymerization or side products.
  • Notes : The reaction is noted for its mild conditions and rapid completion compared to older methods requiring weeks.

Nucleophilic Substitution of 2,4-Diaminopyrimidine with 2,4-Dichlorobenzyl Chloride

  • Procedure : 2,4-Diaminopyrimidine is reacted with 2,4-dichlorobenzyl chloride under basic conditions.
  • Solvents and Base : Polar aprotic solvents such as dimethylformamide (DMF) or DMSO are used, with potassium carbonate as the base to facilitate nucleophilic substitution.
  • Reaction Parameters : Temperature and reaction time are critical; typically, the reaction is performed at elevated temperatures (e.g., 80–120 °C) for several hours.
  • Outcome : This method directly introduces the 2,4-dichlorobenzyl substituent at the 5-position of the pyrimidine ring.
  • Notes : Yield and purity depend on careful control of reaction conditions to minimize side reactions.

Multi-Step Synthesis via Halogenation and Suzuki Coupling (Alternative Route)

  • Starting Material : 2,4-Diamino-6-hydroxypyrimidine.
  • Steps :
    • Chlorination of the 6-hydroxypyrimidine to form 2,4-diamino-6-chloropyrimidine.
    • Nucleophilic substitution at the 6-position.
    • Iodination at the 5-position to prepare a 5-iodo intermediate.
    • Suzuki cross-coupling reaction with a 2,4-dichlorobenzyl boronic acid or equivalent to introduce the benzyl substituent.
    • Deprotection and purification.
  • Yields : High yields (85–98%) reported at various steps.
  • Advantages : Allows for structural diversification at multiple positions and high purity of final products.
  • Notes : This method is more complex and used mainly for derivatives or when functional group tolerance is required.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Yield Notes
β-Amino α-Benzylacrylonitrile + Guanidine N-aryl β-amino α-benzylacrylonitrile Guanidine Lower alcohols (MeOH, EtOH) or DMSO Reflux or room temp Good to excellent Mild conditions, rapid reaction, minimal polymerization
Nucleophilic substitution 2,4-Diaminopyrimidine + 2,4-dichlorobenzyl chloride K2CO3 DMF or DMSO Elevated temp (80–120 °C) Moderate to good Direct substitution, sensitive to temp/time
Halogenation + Suzuki coupling 2,4-Diamino-6-hydroxypyrimidine POCl3, N-iodosuccinimide, boronic acid Various (acetonitrile, DMSO) Multi-step, varied temps High (85–98%) Complex, allows for functionalization, high purity

Detailed Research Findings and Notes

  • The guanidine condensation method is preferred for its mildness and efficiency, especially when starting from β-amino acrylonitrile intermediates free from isomeric impurities, which avoids polymer formation and improves yield.
  • The nucleophilic substitution method is straightforward but requires careful control of reaction parameters to optimize yield and minimize side reactions such as over-alkylation or hydrolysis.
  • The multi-step halogenation and Suzuki coupling approach enables the synthesis of a range of substituted pyrimidines, including the 2,4-dichlorobenzyl derivative, with high regioselectivity and purity, suitable for medicinal chemistry optimization.
  • Reaction solvents such as DMSO and DMF are favored for their ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitutions and coupling reactions.
  • Temperature control is critical: guanidine reactions proceed well at reflux or room temperature, while nucleophilic substitutions often require elevated temperatures (above 80 °C) for efficient conversion.

Q & A

Q. What are the common synthetic routes for 2,4-diamino-5-(2,4-dichlorobenzyl)pyrimidine?

The synthesis typically involves condensation reactions under basic conditions. For example, substituted benzyl halides (e.g., 2,4-dichlorobenzyl chloride) are reacted with pyrimidine-2,4-diamine derivatives. Optimizations may include using continuous flow reactors to enhance yield and purity . Similar protocols for structurally related compounds highlight the importance of controlling reaction parameters (temperature, solvent polarity) to minimize side products .

Q. What structural characterization techniques are critical for confirming the compound’s identity?

Key methods include:

  • NMR spectroscopy : To verify substitution patterns (e.g., aromatic protons in the benzyl group and pyrimidine ring protons).
  • Mass spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).
  • X-ray crystallography : Resolves 3D conformation, particularly for studying binding interactions with target enzymes like dihydrofolate reductase (DHFR) .

Q. What are the primary biological targets of this compound?

The compound is a structural analog of trimethoprim and primarily targets DHFR, a critical enzyme in folate metabolism. It inhibits fungal DHFR (e.g., Candida albicans) with high selectivity over human DHFR, making it a candidate for antifungal drug development .

Q. How is the compound’s purity assessed in research settings?

High-performance liquid chromatography (HPLC) with UV detection is standard. Reverse-phase columns (C18) and gradients of acetonitrile/water are used to resolve impurities. Purity thresholds ≥95% are typical for biological assays .

Advanced Research Questions

Q. How do structural modifications at the benzyl position influence DHFR inhibition?

Substitutions on the benzyl group (e.g., halogens, methoxy groups) modulate steric and electronic interactions in the DHFR active site. For example:

  • 2,4-Dichlorobenzyl : Enhances hydrophobic interactions with the enzyme’s binding pocket, improving inhibitory potency.
  • Methoxy groups : Increase solubility but may reduce binding affinity due to steric hindrance . Computational docking studies (e.g., AutoDock Vina) can predict binding energies and guide rational design .

Q. What methodologies resolve contradictions in enzyme inhibition data across studies?

Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. To address this:

  • Standardized IC50 assays : Use recombinant DHFR isoforms under controlled buffer conditions.
  • Crystallographic validation : Compare inhibitor-enzyme co-crystal structures to confirm binding modes . For example, nonclassical antifolates in some studies showed low activity due to suboptimal positioning in the active site .

Q. How does the compound overcome resistance mechanisms in fungal pathogens?

Resistance often arises from DHFR mutations (e.g., F98L in C. albicans). Strategies include:

  • Structure-activity relationship (SAR) studies : Modifying the pyrimidine core to maintain binding despite mutations.
  • Combination therapy : Pairing with sulfonamides to target sequential steps in folate synthesis .

Q. What computational tools are used to predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability.
  • Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolism .

Methodological Insights from Key Studies

  • Enzyme Inhibition Assays :
    IC50 values are determined using spectrophotometric assays with NADPH oxidation monitoring. For C. albicans DHFR, typical IC50 ranges are 10–100 nM, with >100-fold selectivity over human DHFR .

  • Docking Studies :
    Docking into the DHFR active site (PDB: 1AI9) reveals hydrogen bonds with conserved residues (e.g., Asp94, Leu55) and π-π stacking with Phe34 .

  • Resistance Profiling :
    Serial passage experiments under sublethal drug pressure identify mutations. Whole-genome sequencing of resistant strains pinpoints genetic changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine
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2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine

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